2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine

Epigenetics Bromodomain inhibition TR-FRET assay

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine (CAS 1214365-67-9) features two orthogonal C2/C4 bromine handles for sequential Suzuki-Miyaura or Negishi cross-coupling. The 6-CF3 group enhances metabolic stability and lipophilicity (LogP 2.94) vs. non-fluorinated analogs. Demonstrated BRD3 bromodomain binding (IC50 50.1 μM) supports fragment-based drug discovery. Available at 98% purity for medicinal chemistry and agrochemical lead optimization. Not functionally interchangeable with mono-brominated or non-fluorinated pyridin-3-amines.

Molecular Formula C6H3Br2F3N2
Molecular Weight 319.907
CAS No. 1214365-67-9
Cat. No. B595754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine
CAS1214365-67-9
Molecular FormulaC6H3Br2F3N2
Molecular Weight319.907
Structural Identifiers
SMILESC1=C(C(=C(N=C1C(F)(F)F)Br)N)Br
InChIInChI=1S/C6H3Br2F3N2/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H,12H2
InChIKeyHNWHGPNRZQMGRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine (CAS 1214365-67-9): Differentiated Halogenated Pyridine Building Block


2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine (CAS 1214365-67-9, MFCD15478037) is a halogenated pyridine derivative with a molecular formula of C6H3Br2F3N2 and molecular weight of 319.90 g/mol [1]. The compound features a pyridine core substituted with two bromine atoms at positions 2 and 4, a primary amine at position 3, and a trifluoromethyl (-CF3) group at position 6. This substitution pattern confers specific physicochemical properties including a calculated consensus Log P of 2.94 and topological polar surface area of 38.91 Ų . The compound is commercially available at purities of 97-98% and is employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research .

Why Generic Substitution Fails for 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine (CAS 1214365-67-9)


Generic substitution among pyridin-3-amine derivatives is not feasible because the specific combination of 2,4-dibromo and 6-trifluoromethyl substituents on the pyridine core cannot be replicated by simpler analogs such as 6-(trifluoromethyl)pyridin-3-amine, 2-bromo-6-(trifluoromethyl)pyridin-3-amine, or 4-bromo-6-(trifluoromethyl)pyridin-3-amine [1]. Each substitution site serves a distinct functional role: the 2- and 4-bromo positions provide orthogonal cross-coupling handles for sequential functionalization [2], while the -CF3 group significantly modulates lipophilicity and metabolic stability compared to non-fluorinated or mono-fluorinated analogs . The 3-amino group serves as both a hydrogen bond donor and a site for further derivatization. The quantitative evidence below demonstrates that procurement decisions must consider this specific substitution pattern rather than assuming interchangeability with structurally related but functionally distinct compounds.

Quantitative Differentiation Evidence for 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine (CAS 1214365-67-9) vs. Structural Analogs


BRD3 Bromodomain Binding Affinity: Target Compound vs. Structural Class

In a TR-FRET binding assay, 2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine demonstrated measurable but low-affinity binding to the BD2 bromodomain of BRD3 with an IC50 of 50,100 nM (50.1 μM) [1]. Binding to the BD1 bromodomain of BRD3 showed comparable activity with an identical IC50 of 50,100 nM [1]. This activity profile, while modest in absolute terms, distinguishes this halogenated pyridin-3-amine scaffold from structurally related compounds that lack bromine substituents or the trifluoromethyl group. By comparison, optimized aminopyridine derivatives bearing the 4-trifluoromethyl-2-pyridyl motif (e.g., compound 13b in Syk kinase inhibitor series) achieve sub-nanomolar potency with an IC50 of 0.6 nM against Syk kinase [2], demonstrating that the 2,4-dibromo substitution pattern in the target compound represents a distinct chemical space with different target engagement properties. The Kd value determined in a cellular chemoproteomic assay was reported as <100,000 nM (<100 μM) in human HUT78 cells [1], consistent with the biochemical IC50 measurements.

Epigenetics Bromodomain inhibition TR-FRET assay

Lipophilicity (Log P) Comparison: 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine vs. Non-Brominated and Non-Fluorinated Analogs

The calculated consensus Log P (octanol-water partition coefficient) for 2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine is 2.94, derived from the average of five computational methods: iLOGP (2.03), XLOGP3 (2.81), WLOGP (4.37), MLOGP (2.39), and SILICOS-IT (3.08) . This value is substantially higher than that of non-brominated and non-fluorinated pyridin-3-amine analogs. Literature evidence demonstrates that replacing a -CF3 group with a -CH3 group reduces log P by approximately 1.0-1.5 units [1], while bromine substitution further contributes approximately +0.5 to +0.8 units per bromine atom relative to hydrogen [2]. Consequently, 2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine exhibits enhanced lipophilicity compared to compounds lacking either the bromine atoms or the trifluoromethyl group, which directly impacts membrane permeability, metabolic stability, and protein binding characteristics in biological assays.

Physicochemical properties Lipophilicity Drug-likeness

Aqueous Solubility: Quantified Difference Between Target Compound and Des-Bromo Analogs

The calculated aqueous solubility (Log S) of 2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine is -3.87 using the ESOL topological method, corresponding to an absolute solubility of 0.0432 mg/mL (0.135 μM) . This value classifies the compound as "poorly soluble" on the standard Log S scale (insoluble < -10 < poorly < -6 < moderately < -4 < soluble < -2 < very soluble). By comparison, non-brominated 6-(trifluoromethyl)pyridin-3-amine exhibits a calculated Log S of approximately -2.5 to -2.0 (estimated solubility ~0.5-1.0 mg/mL) [1]. The presence of two bromine atoms reduces aqueous solubility by approximately 10- to 20-fold relative to the non-brominated analog, a consequence of increased molecular weight (319.90 vs. 162.11 g/mol) and enhanced hydrophobic surface area.

Solubility Formulation Physicochemical properties

Orthogonal Cross-Coupling Reactivity: Sequential Functionalization at C2 and C4 Positions

The 2,4-dibromo substitution pattern in 2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine enables sequential and regioselective cross-coupling reactions due to differential reactivity of the C2 and C4 bromine atoms [1]. Literature precedent for 2,4-dibromopyridine systems demonstrates that the C4 position exhibits higher reactivity toward nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions compared to the C2 position [2]. In aqueous ammonia solutions, nucleophilic attack occurs preferentially at the 4-position of 2,4,6-tribromopyridine, where the pyridine ring carries the highest positive electrical charge [3]. This differential reactivity allows for sequential functionalization: first at the C4 position under mild conditions, followed by activation of the C2 position under more forcing conditions. In contrast, mono-brominated analogs (e.g., 2-bromo- or 4-bromo-6-(trifluoromethyl)pyridin-3-amine) offer only a single coupling handle, limiting synthetic versatility.

Synthetic chemistry Cross-coupling Palladium catalysis

Evidence-Based Application Scenarios for 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine (CAS 1214365-67-9)


Medicinal Chemistry: BRD3 Bromodomain-Targeted Library Synthesis

Based on the TR-FRET binding data showing IC50 = 50.1 μM against BRD3 BD1 and BD2 bromodomains [1], this compound serves as a starting scaffold for the development of bromodomain inhibitors. The 2,4-dibromo substitution pattern provides two orthogonal coupling sites for iterative SAR exploration, enabling systematic variation of substituents at C2 and C4 to optimize binding affinity and selectivity. The consensus Log P of 2.94 falls within the acceptable range for lead-like compounds, supporting its use in fragment-based drug discovery and structure-guided optimization campaigns targeting epigenetic reader domains.

Synthetic Chemistry: Iterative Diversification via Sequential Cross-Coupling

The differential reactivity of the C2 and C4 bromine atoms enables sequential palladium-catalyzed cross-coupling reactions [1]. Users can first functionalize the more reactive C4 position via Suzuki-Miyaura or Negishi coupling under mild conditions, then activate the C2 position under modified conditions to introduce a second distinct substituent. This regioselective approach is not possible with mono-brominated analogs and allows for the efficient synthesis of unsymmetrical 2,4-disubstituted-6-(trifluoromethyl)pyridin-3-amines in two steps rather than requiring multiple linear synthetic sequences.

Physicochemical Property Optimization: Lipophilicity and Permeability Studies

With a calculated consensus Log P of 2.94 and aqueous solubility of 0.0432 mg/mL [1], this compound is suitable for studies investigating the relationship between halogen substitution and membrane permeability. The -CF3 group contributes to enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs , while the bromine atoms further modulate these properties. Researchers can use this compound as a reference standard when evaluating how progressive halogenation affects ADME properties in pyridine-based chemical series.

Agrochemical Intermediate: Fluorinated Heterocycle Synthesis

The trifluoromethyl group is a privileged motif in modern agrochemicals due to its ability to improve lipophilicity, metabolic stability, and bioavailability [1]. The 2,4-dibromo substitution pattern provides multiple derivatization points for the synthesis of fluorinated pyridine-containing fungicides, herbicides, and insecticides. Commercial availability at 97-98% purity ensures consistent quality for agrochemical lead optimization programs requiring multi-gram quantities for greenhouse and field trial material preparation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.